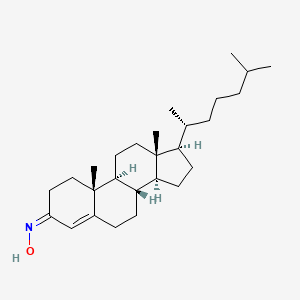

オレソキシム

説明

Olesoxime is a cholesterol-like small molecule that has demonstrated a remarkable neuroprotective profile in a battery of both in vitro and in vivo preclinical models. For example, it has demonstrated the ability to prevent neurodegeneration, enhance nerve function and accelerate neuroregeneration following nerve trauma.

科学的研究の応用

ヒトコリンエステラーゼの潜在的なリガンド

オレソキシムは、オキシム基を持つコレステロール誘導体であり、血液脳関門を通過する能力があり、臨床研究で優れた安全性と忍容性を示しています . これは、アセチルコリンエステラーゼ(AChE)とブチリルコリンエステラーゼ(BChE)の中枢活性リガンドとして役立ちます。これらの酵素の活性は、有機リン化合物(OP)によって阻害され、制御不能な興奮と潜在的に生命を脅かす症状を引き起こします .

ヒトAChEおよびBChEの再活性化剤

殺虫剤パラチオンの活性代謝物であるパラオキソン、および化学兵器であるサリン、シクロサリン、タブン、VXを用いたインビトロでの動力学的研究により、両方の酵素がオレソキシムに対してマイクロモルレベルの中間的な結合親和性を示すことが判明し、これは使用されている解毒剤よりも高い親和性です . オレソキシムはAChEを再活性化する能力は弱かったが、シクロサリンで阻害されたBChEは、標準的なオキシムHI-6に匹敵する全体の再活性化速度定数で再活性化されました .

BChE標的療法の可能性

分子モデリングにより、オレソキシムとBChEの間の有益な相互作用が明らかになり、オレソキシムは潜在的なBChE標的療法として注目されています . さらに、OP中毒治療に添加することにより、BChE再活性化の有効性を高めることができ、そのコレステロール骨格は、新規オキシム解毒剤の開発の基礎を提供する可能性があります .

アルツハイマー病の治療

オレソキシムは、アルツハイマー病(AD)の治療における可能性について調査されてきました。 Aβ 1-42の凝集を抑制し、静脈内投与後、目に見える損傷を引き起こすことなく血液脳関門を通過するため、このナノ複合体は良好な生体適合性を示しました .

認知機能の改善

アミロイドβ誘発性アルツハイマー病を標的とすることにより、認知機能を改善するオレソキシム/レスベラトロール封入エキソソームの新規な組み合わせが開発されました . モリス水迷路試験の行動結果から、OLX-RSVをロードしたエキソソームは、APP/PS1マウスの空間的手がかりを学習および記憶する能力を大幅に強化することが示されました .

神経保護

オレソキシムは、さまざまなクラスのニューロンおよび神経変性モデルに対して幅広い神経保護効果を示します . これらの効果は、オレソキシムが細胞死の共通のメカニズムを標的とするという仮説と一致しています .

作用機序

Target of Action

Olesoxime, also known as TRO19622, primarily targets proteins of the outer mitochondrial membrane . It interacts with two components of the mitochondrial permeability transition pore (mPTP), namely VDAC and TSPO . These proteins play a crucial role in regulating mitochondrial metabolism and response to oxidative stress .

Mode of Action

Olesoxime interacts with protein components of the mPTP, preventing the release of apoptotic factors and thereby protecting the neuron . This interaction occurs at the lipid-protein interface of the VDAC β-barrel, hindering αSyn translocation through the VDAC pore and affecting VDAC voltage gating . This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications .

Biochemical Pathways

Olesoxime’s interaction with the mPTP affects various biochemical pathways. Mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to a large influx of calcium through calcium channels . By preventing the opening of the mPTP, Olesoxime helps maintain mitochondrial function under stress conditions . In preclinical studies on Huntington’s disease, the disease-attenuating effects of olesoxime were attributed to modulating the activity of calcium-dependent proteases called calpains .

Pharmacokinetics

Olesoxime is orally active and can cross the blood-brain barrier . It has successfully completed regulatory preclinical assessment of pharmacology, safety, toxicity, and pharmacokinetics to conduct clinical trials . Phase 1 studies have evaluated human safety, tolerance, and pharmacokinetics of olesoxime at single and multiple doses in healthy volunteers and both ALS and SMA patients .

Result of Action

Olesoxime exerts a potent neuroprotective effect in various in vitro and in vivo models . It has been shown to provide significant protection in experimental animal models of motor neuron disorders, particularly ALS . By suppressing calpain activation, Olesoxime reduces the levels of mutant huntingtin fragments, thereby alleviating behavioral and neuropathological phenotypes .

Action Environment

The action of Olesoxime can be influenced by environmental factors. For instance, an increase in extracellular Cl- enhances the action of Olesoxime on exocytosis . Moreover, Olesoxime increases intracellular Cl- levels , suggesting that the cellular environment can modulate the efficacy of Olesoxime.

生化学分析

Biochemical Properties

Olesoxime plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets proteins of the outer mitochondrial membrane, such as the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO) . These interactions help prevent the opening of the mitochondrial permeability transition pore (mPTP), which is crucial for maintaining mitochondrial integrity and function . Additionally, Olesoxime has been shown to modulate the activity of calcium-dependent proteases called calpains, which are involved in various cellular processes .

Cellular Effects

Olesoxime exerts its effects on various types of cells and cellular processes by promoting the function and survival of neurons and other cell types under disease-relevant stress conditions . It influences cell function by preventing the opening of the mPTP, thereby maintaining mitochondrial integrity and function . Olesoxime also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of VDAC and TSPO . In particular, it has been shown to provide significant protection in experimental animal models of motor neuron disorders, such as ALS and SMA .

Molecular Mechanism

The molecular mechanism of Olesoxime involves its interaction with VDAC and TSPO on the outer mitochondrial membrane . By binding to these proteins, Olesoxime prevents the opening of the mPTP, which is crucial for maintaining mitochondrial integrity and function . Additionally, Olesoxime modulates the activity of calpains, calcium-dependent proteases that play a role in various cellular processes . This modulation helps protect neurons and other cell types from disease-relevant stress conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Olesoxime have been observed to change over time. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies . Olesoxime has been shown to provide sustained neuroprotective effects by maintaining mitochondrial integrity and function over extended periods . Additionally, its ability to modulate the activity of calpains and other biomolecules contributes to its long-term efficacy in protecting neurons and other cell types .

Dosage Effects in Animal Models

The effects of Olesoxime vary with different dosages in animal models. Studies have shown that Olesoxime provides significant neuroprotective effects at various dosages, with higher doses generally resulting in more pronounced effects . There may be threshold effects, as well as potential toxic or adverse effects at very high doses . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .

Metabolic Pathways

Olesoxime is involved in several metabolic pathways, including those related to mitochondrial function and calcium homeostasis . It interacts with enzymes and cofactors involved in these pathways, such as VDAC and TSPO, to maintain mitochondrial integrity and function . Additionally, Olesoxime modulates the activity of calpains, which play a role in various cellular processes . These interactions help regulate metabolic flux and maintain cellular homeostasis .

Transport and Distribution

Olesoxime is transported and distributed within cells and tissues through its interactions with transporters and binding proteins . It has been shown to cross the blood-brain barrier, allowing it to exert its neuroprotective effects on the central nervous system . Olesoxime primarily localizes to the mitochondria, where it interacts with VDAC and TSPO to maintain mitochondrial integrity and function . Its ability to cross the blood-brain barrier and target mitochondria makes it a promising candidate for treating neurodegenerative diseases .

Subcellular Localization

Olesoxime primarily localizes to the mitochondria, where it exerts its neuroprotective effects by interacting with VDAC and TSPO . These interactions help maintain mitochondrial integrity and function, preventing the opening of the mPTP and protecting neurons and other cell types from disease-relevant stress conditions . The subcellular localization of Olesoxime is crucial for its activity and function, as it allows the compound to target specific compartments and organelles within the cell .

特性

| Olesoxime interacts with a physiologically relevant target: the mitochondrial permeability transition pore (mPTP). Mitochondria are central mediators of cell death and are implicated in most if not all neurodegenerative diseases regardless of the initiating factor: genetic mutations, excitotoxicity, reactive oxygen species, ischemia, chemical toxicity, etc. Mitochondria play diverse roles in all cells. In neurons, especially near synaptic sites, mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to large influx of calcium through calcium channels. Mitochondria also produce the ATP necessary for microtubule-based axoplasmic transport and maintaining the activity of ion and nutrient transporters. If a neuron fails to establish or maintain its functional role, mitochondria are responsible for eliminating it by releasing apoptotic factors. Olesoxime, by interacting with protein components of the mPTP, prevents the release of these apoptotic factors and therefore protects the neuron. This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications. | |

CAS番号 |

22033-87-0 |

分子式 |

C27H45NO |

分子量 |

399.7 g/mol |

IUPAC名 |

N-[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine |

InChI |

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/t19?,22?,23?,24?,25?,26-,27+/m0/s1 |

InChIキー |

QNTASHOAVRSLMD-RNMWJFICSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |

異性体SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=NO)CC[C@]34C)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |

外観 |

Solid powder |

| 66514-00-9 | |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TRO-19622; TRO19622; TRO19622; RG6083; RG 6083; RG-6083; NSC 21311; NSC-21311; NSC21311; Olesoxime |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

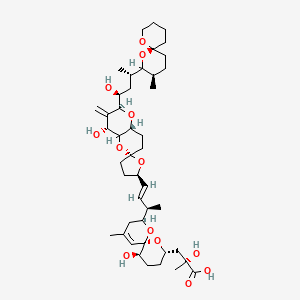

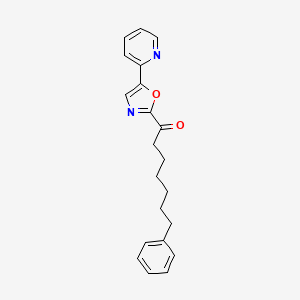

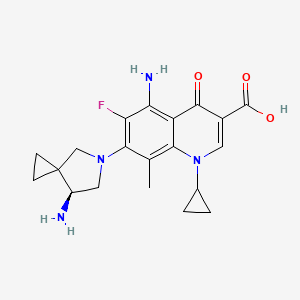

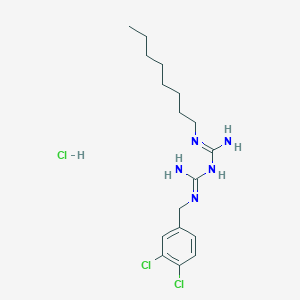

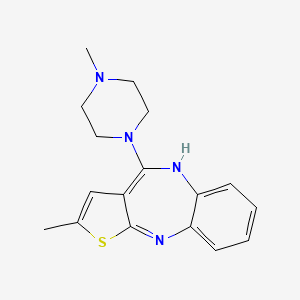

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)